N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine
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Overview
Description
N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine is a complex organic compound that features a combination of anthracene, piperazine, and toluene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine typically involves the condensation of 9-anthraldehyde with 4-(4-methylphenyl)-1-piperazinamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function. The anthracene moiety may intercalate into DNA, disrupting replication and transcription processes. Additionally, the piperazine ring can interact with various receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(9-anthrylmethylene)-4-(4-methylbenzyl)-1-piperazinamine
- (E)-N’-(9-anthrylmethylidene)-p-toluenesulfonohydrazide
- Triisopropylsilylethynyl substituted tri(9-anthryl)methyl radical
Uniqueness
N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine is unique due to its specific combination of anthracene, piperazine, and toluene moieties. This unique structure imparts distinct electronic and photophysical properties, making it valuable for various applications in scientific research .
Properties
Molecular Formula |
C26H25N3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(E)-1-anthracen-9-yl-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C26H25N3/c1-20-10-12-23(13-11-20)28-14-16-29(17-15-28)27-19-26-24-8-4-2-6-21(24)18-22-7-3-5-9-25(22)26/h2-13,18-19H,14-17H2,1H3/b27-19+ |
InChI Key |
VRSTZIDDSZZVAL-ZXVVBBHZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
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